5-acetyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
5-acetyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structural features, which include a combination of acetyl, chlorophenyl, and dimethoxyphenyl groups.
Preparation Methods
The synthesis of 5-acetyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the acetyl, chlorophenyl, and dimethoxyphenyl groups through various chemical reactions. Common reagents used in these reactions include acetyl chloride, chlorobenzene, and dimethoxybenzene, among others. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-acetyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry and reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body, such as the gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Compared to other benzodiazepines, 5-acetyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific combination of functional groups. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Clonazepam: Used in the treatment of seizure disorders and panic attacks.
Each of these compounds has its own unique structural features and pharmacological properties, making them suitable for different therapeutic applications.
Properties
Molecular Formula |
C29H27ClN2O4 |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
5-acetyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27ClN2O4/c1-17(33)32-24-10-5-4-9-22(24)31-23-14-20(18-11-12-26(35-2)27(16-18)36-3)15-25(34)28(23)29(32)19-7-6-8-21(30)13-19/h4-13,16,20,29,31H,14-15H2,1-3H3 |
InChI Key |
WUHXHKOFNCBKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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